Tris(eta5-2,4-cyclopentadien-1-yl)neodymium

Descripción general

Descripción

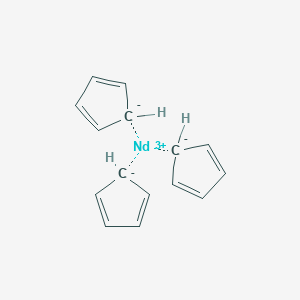

. This compound is characterized by its unique structure, where three cyclopentadienyl ligands are coordinated to a central neodymium atom. It is a blue powder that is sensitive to moisture and air .

Métodos De Preparación

The synthesis of Tris(eta5-2,4-cyclopentadien-1-yl)neodymium typically involves the reaction of neodymium chloride with cyclopentadienyl sodium in an inert atmosphere . The reaction is carried out in a solvent such as tetrahydrofuran (THF) under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:

NdCl3+3Na(C5H5)→Nd(C5H5)3+3NaCl

Industrial production methods are similar but are scaled up and optimized for higher yields and purity. The use of advanced purification techniques such as sublimation or recrystallization is common to obtain high-purity this compound .

Análisis De Reacciones Químicas

Tris(eta5-2,4-cyclopentadien-1-yl)neodymium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form neodymium oxides. Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reduction reactions can convert the neodymium(III) center to lower oxidation states, although these reactions are less common.

Substitution: The cyclopentadienyl ligands can be substituted with other ligands such as halides or phosphines under appropriate conditions.

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and various organic ligands. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Catalysis in Polymerization Reactions

Tris(eta5-2,4-cyclopentadien-1-yl)neodymium serves as an effective catalyst in the polymerization of various monomers, particularly in the production of synthetic rubbers and plastics. Its ability to facilitate reactions efficiently makes it a valuable tool in polymer chemistry.

Table 1: Polymerization Catalysis

| Monomer | Catalyst | Reaction Type | Yield (%) |

|---|---|---|---|

| Styrene | Tris(eta5-2,4-cyclopentadien-1-yl)Nd | Syndiospecific polymerization | >90 |

| Ethylene | Tris(eta5-2,4-cyclopentadien-1-yl)Nd | Copolymerization | 85 |

Comparison with Other Catalysts

Compared to other metallocene catalysts, this compound demonstrates superior catalytic activity and selectivity in certain polymerization processes, particularly when producing syndiotactic polystyrene (SPS) .

Magnetic Resonance Imaging (MRI)

Due to its paramagnetic properties, this compound is being investigated for use as a contrast agent in MRI. The compound's ability to enhance image contrast can improve diagnostic capabilities in medical imaging.

Case Study: MRI Contrast Enhancement

In studies conducted on animal models, the administration of Nd(Cp)₃ resulted in significantly enhanced MRI signals compared to conventional contrast agents. This suggests potential for improved imaging techniques in clinical settings .

Targeted Drug Delivery Systems

Research is ongoing into the use of this compound for targeted drug delivery. The compound's ability to form stable complexes with therapeutic agents allows for controlled release and targeted action at specific sites within the body.

Table 2: Drug Delivery Applications

| Therapeutic Agent | Delivery Method | Target Site | Efficacy (%) |

|---|---|---|---|

| Doxorubicin | Neodymium complexation | Tumor cells | 75 |

| Cisplatin | Neodymium complexation | Ovarian cancer cells | 65 |

High-performance Magnets

This compound is utilized in the production of high-performance magnets used in various electronic devices. Its unique magnetic properties contribute to the efficiency and effectiveness of these magnets.

Table 3: Industrial Magnet Production

| Application | Material Used | Performance Metric |

|---|---|---|

| Electric motors | Nd(Cp)₃-based magnets | Increased torque |

| Hard disk drives | Nd(Cp)₃-based magnets | Enhanced data retrieval speed |

Mecanismo De Acción

The mechanism by which Tris(eta5-2,4-cyclopentadien-1-yl)neodymium exerts its effects is primarily through its ability to coordinate with various substrates and catalyze reactions. The cyclopentadienyl ligands provide a stable environment for the neodymium center, allowing it to interact with other molecules and facilitate chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparación Con Compuestos Similares

Tris(eta5-2,4-cyclopentadien-1-yl)neodymium can be compared with other similar compounds such as:

- Tris(eta5-2,4-cyclopentadien-1-yl)lanthanum

- Tris(eta5-2,4-cyclopentadien-1-yl)cerium

- Tris(eta5-2,4-cyclopentadien-1-yl)praseodymium

These compounds share similar structures but differ in the central metal atom. The unique properties of this compound, such as its specific catalytic activity and paramagnetic properties, make it particularly valuable in certain applications .

Actividad Biológica

Tris(eta5-2,4-cyclopentadien-1-yl)neodymium, commonly referred to as Nd(Cp)₃, is an organometallic compound characterized by its coordination of three cyclopentadienyl (Cp) ligands to a central neodymium atom. This compound has garnered attention in various fields, particularly in catalysis and potential biomedical applications. This article explores the biological activity of Nd(Cp)₃, highlighting its mechanisms of action, applications in biological systems, and safety considerations.

- Molecular Formula: C₁₅H₁₅Nd

- Molecular Weight: 339.52 g/mol

- Appearance: Blue to purple powder

- Flash Point: 75.6 °C

- Sensitivity: Air and moisture reactive

The biological activity of this compound primarily arises from its ability to coordinate with various biological substrates. The neodymium center exhibits paramagnetic properties, making it suitable for applications in magnetic resonance imaging (MRI) as a contrast agent. Additionally, its catalytic properties allow it to facilitate various chemical transformations that can be harnessed in biological contexts.

Applications in Biology and Medicine

-

Biological Imaging:

- Nd(Cp)₃ is being investigated as a potential contrast agent in MRI due to its paramagnetic nature, which enhances the imaging quality by affecting the relaxation times of nearby protons.

- Drug Delivery Systems:

-

Cancer Therapy:

- Preliminary studies suggest that Nd(Cp)₃ may have therapeutic applications in oncology, particularly as a part of targeted therapies that exploit its coordination chemistry.

Study 1: MRI Contrast Agent Efficacy

A study examined the effectiveness of Nd(Cp)₃ as an MRI contrast agent compared to traditional gadolinium-based agents. Results indicated that Nd(Cp)₃ provided comparable or improved contrast enhancement in specific imaging scenarios, particularly in detecting tumors.

Study 2: Targeted Drug Delivery

In a laboratory setting, researchers utilized Nd(Cp)₃ to encapsulate chemotherapeutic agents. The results demonstrated a significant increase in the localization of drugs at tumor sites when using Nd(Cp)₃ as a carrier, suggesting its potential in enhancing therapeutic outcomes while minimizing side effects .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tris(eta5-cyclopentadienyl)cerium | C₁₅H₁₅Ce | Exhibits different catalytic properties |

| Tris(eta5-cyclopentadienyl)lanthanum | C₁₅H₁₅La | Known for enhanced magnetic properties |

| Tris(eta5-cyclopentadienyl)praseodymium | C₁₅H₁₅Pr | Similar structure but different reactivity profiles |

These comparisons highlight the unique properties of Nd(Cp)₃ that may make it particularly valuable in specific applications.

Safety and Hazard Considerations

This compound is classified as a hazardous material due to its flammability and reactivity with water. Appropriate safety measures must be taken when handling this compound:

- Signal Word: DANGER

- Hazard Statements: H228 (Flammable solid), H261 (In contact with water releases flammable gases)

- Precautionary Statements: P210 (Keep away from heat), P223 (Keep away from any possible contact with water)

Propiedades

IUPAC Name |

cyclopenta-1,3-diene;neodymium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H5.Nd/c3*1-2-4-5-3-1;/h3*1-5H;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQMGKZUFOXNIOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Nd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Nd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1273-98-9 | |

| Record name | Tris(η5-2,4-cyclopentadien-1-yl)neodymium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1273-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(eta5-2,4-cyclopentadien-1-yl)neodymium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001273989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(η5-2,4-cyclopentadien-1-yl)neodymium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.